Methyl2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside6-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate involves several steps. One common method includes the azidation of a glucopyranoside derivative followed by benzoylation. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like sodium azide and benzoyl chloride.
Chemical Reactions Analysis
Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate involves its interaction with specific molecular targets and pathways. The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biological molecules . The compound’s effects are mediated through its incorporation into glycans and subsequent interactions with glycan-binding proteins .
Comparison with Similar Compounds
Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate can be compared with other azido-substituted glucopyranosides. Similar compounds include:
- Methyl 2-azido-2-deoxy-3-O-benzyl-6-O-benzoyl-alpha-D-glucopyranoside
- Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-acetate
The uniqueness of Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate lies in its specific substitution pattern, which provides distinct reactivity and applications in research .
Properties
Molecular Formula |
C21H23N3O6 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(5-azido-3-hydroxy-6-methoxy-4-phenylmethoxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C21H23N3O6/c1-27-21-17(23-24-22)19(28-12-14-8-4-2-5-9-14)18(25)16(30-21)13-29-20(26)15-10-6-3-7-11-15/h2-11,16-19,21,25H,12-13H2,1H3 |
InChI Key |
QOEXLISGNMTLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OCC3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.